4-(3-fluorophenyl)-7,7-dimethyl-2-phenyl-4,7,8,9-tetrahydro-1H-pyrazolo[3,4-b]quinoline-3,5(2H,6H)-dione
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Overview
Description
4-(3-fluorophenyl)-7,7-dimethyl-2-phenyl-4,7,8,9-tetrahydro-1H-pyrazolo[3,4-b]quinoline-3,5(2H,6H)-dione is a complex heterocyclic compound that belongs to the class of pyrazoloquinolines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-fluorophenyl)-7,7-dimethyl-2-phenyl-4,7,8,9-tetrahydro-1H-pyrazolo[3,4-b]quinoline-3,5(2H,6H)-dione typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 3-fluorobenzaldehyde with 2-phenyl-1,3-diketone under acidic conditions to form an intermediate, which is then cyclized with hydrazine hydrate to yield the pyrazoloquinoline core .
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. Techniques such as microwave-assisted synthesis and flow chemistry can be employed to scale up the production while maintaining efficiency and reducing environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-(3-fluorophenyl)-7,7-dimethyl-2-phenyl-4,7,8,9-tetrahydro-1H-pyrazolo[3,4-b]quinoline-3,5(2H,6H)-dione undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can modify the functional groups on the phenyl rings.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents on the aromatic rings
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline derivatives, while substitution reactions can produce a variety of substituted pyrazoloquinolines .
Scientific Research Applications
4-(3-fluorophenyl)-7,7-dimethyl-2-phenyl-4,7,8,9-tetrahydro-1H-pyrazolo[3,4-b]quinoline-3,5(2H,6H)-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases, including tuberculosis and Alzheimer’s disease.
Industry: Utilized in the development of new materials and pharmaceuticals .
Mechanism of Action
The mechanism of action of 4-(3-fluorophenyl)-7,7-dimethyl-2-phenyl-4,7,8,9-tetrahydro-1H-pyrazolo[3,4-b]quinoline-3,5(2H,6H)-dione involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in bacterial cell wall synthesis, contributing to its antimicrobial properties .
Comparison with Similar Compounds
Similar Compounds
3H-furo[2,3-b]pyrazolo[4,3-f]quinolines: Known for their antibacterial activity.
Furanyl pyrazolo[3,4-b]quinoline-5-ones: Investigated for their anti-tubercular properties.
Uniqueness
4-(3-fluorophenyl)-7,7-dimethyl-2-phenyl-4,7,8,9-tetrahydro-1H-pyrazolo[3,4-b]quinoline-3,5(2H,6H)-dione stands out due to its unique combination of fluorophenyl and dimethyl groups, which contribute to its distinct chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields .
Properties
Molecular Formula |
C24H22FN3O2 |
---|---|
Molecular Weight |
403.4 g/mol |
IUPAC Name |
4-(3-fluorophenyl)-7,7-dimethyl-2-phenyl-4,6,8,9-tetrahydro-1H-pyrazolo[3,4-b]quinoline-3,5-dione |
InChI |
InChI=1S/C24H22FN3O2/c1-24(2)12-17-20(18(29)13-24)19(14-7-6-8-15(25)11-14)21-22(26-17)27-28(23(21)30)16-9-4-3-5-10-16/h3-11,19,26-27H,12-13H2,1-2H3 |
InChI Key |
YNKXCPJFUWSMOG-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(C3=C(N2)NN(C3=O)C4=CC=CC=C4)C5=CC(=CC=C5)F)C(=O)C1)C |
Origin of Product |
United States |
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